Cas no 206983-65-5 (N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide)

N-(1,3-ベンゾチアゾール-2-イル)-3,4,5-トリメトキシベンズアミドは、ベンゾチアゾール骨格とトリメトキシフェニル基を有する特異的な構造を持つ化合物です。この化合物は、医薬品中間体や生物活性物質の研究において重要な役割を果たす可能性があります。特に、そのユニークな構造により、特定の酵素阻害剤や受容体リガンドとしての応用が期待されます。高い化学的安定性と溶解性を兼ね備えており、有機合成や創薬研究において有用な特性を示します。また、ベンゾチアゾール部分は電子豊富な環境を提供し、分子間相互作用を強化する可能性があります。

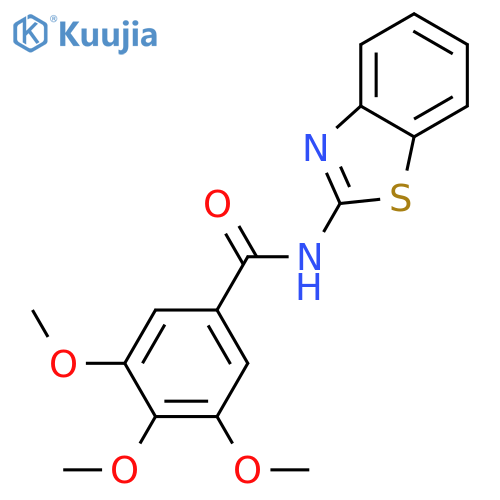

206983-65-5 structure

商品名:N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

- Z30199774

- Oprea1_205960

- N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

- 206983-65-5

- AKOS001039022

- AB00132359-02

- STK156251

- SR-01000431018

- SR-01000431018-1

- F0161-0227

- 662-404-9

-

- インチ: InChI=1S/C17H16N2O4S/c1-21-12-8-10(9-13(22-2)15(12)23-3)16(20)19-17-18-11-6-4-5-7-14(11)24-17/h4-9H,1-3H3,(H,18,19,20)

- InChIKey: DFIFBTUPLYZTQX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 344.08307817Da

- どういたいしつりょう: 344.08307817Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 97.9Ų

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0161-0227-20μmol |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-100mg |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-3mg |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-10μmol |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-20mg |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-5μmol |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-5mg |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-15mg |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-1mg |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0161-0227-2μmol |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

206983-65-5 | 90%+ | 2μmol |

$57.0 | 2023-07-28 |

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

206983-65-5 (N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 4964-69-6(5-Chloroquinaldine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量